Ethyl malonoyl chloride
Overview
Description
Ethyl malonoyl chloride is an organic compound with the molecular formula C5H7ClO3. It is an acid chloride derivative of malonic acid diester and is known for its versatility as an acylating agent. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
Ethyl malonyl chloride is a versatile acylating agent . Its primary targets are propargyl alcohols, hydrazines, and amines . These targets play a crucial role in various biochemical reactions, serving as building blocks in the synthesis of more complex molecules.
Mode of Action
The compound interacts with its targets through acylation, a process where an acyl group is introduced into a molecule . This interaction results in the formation of new compounds, expanding the range of molecules that can be synthesized.
Biochemical Pathways
Ethyl malonyl chloride is involved in the synthesis of various compounds. For instance, it has been used in the synthesis of liquid-crystalline methanofullerodendrimers , 3,5-disubstituted 1,2,4-oxadiazole derivatives , and 3-pyrrolin-2-ones . These compounds are potential peptidomimetic building blocks, indicating that ethyl malonyl chloride plays a role in peptide synthesis pathways .
Result of Action
The acylation of propargyl alcohols, hydrazines, and amines by ethyl malonyl chloride leads to the formation of new compounds . These compounds can have various molecular and cellular effects depending on their structure and properties. For instance, the 3,5-disubstituted 1,2,4-oxadiazole derivatives synthesized using ethyl malonyl chloride are potential peptidomimetic building blocks , which could influence protein-protein interactions in cells.
Action Environment
The action, efficacy, and stability of ethyl malonyl chloride can be influenced by various environmental factors. For instance, it’s sensitive to moisture , indicating that it might be less stable and effective in humid environments. Furthermore, its reactivity suggests that it could interact with other compounds present in the environment, potentially affecting its action.
Biochemical Analysis
Biochemical Properties
Ethyl malonoyl chloride plays a significant role in biochemical reactions. It is used in the synthesis of compounds such as liquid-crystalline methanofullerodendrimers and 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are potential peptidomimetic building blocks . The nature of these interactions involves the acylation of propargyl alcohols, hydrazines, and amines .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an acylating agent . It exerts its effects at the molecular level through the acylation of various biomolecules, potentially influencing enzyme activity and changes in gene expression.
Metabolic Pathways
This compound is related to malonic acid, a dicarboxylic acid . Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives
Preparation Methods
Ethyl malonoyl chloride is typically synthesized through a three-step process:
Selective Saponification: Dialkyl malonate undergoes selective saponification to form the monopotassium salt of the diester.
Hydrolysis: The monopotassium salt is then hydrolyzed using concentrated hydrochloric acid to yield monoalkyl malonic acid.
Chlorination: Finally, the monoalkyl malonic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce this compound
Chemical Reactions Analysis
Ethyl malonoyl chloride undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl malonoyl chloride is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of liquid-crystalline methanofullerodendrimers and 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are potential peptidomimetic building blocks
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used as an acylating agent in various industrial processes.
Comparison with Similar Compounds
Ethyl malonoyl chloride is similar to other malonyl chlorides, such as mthis compound. it is unique due to its ethyl group, which can influence its reactivity and the properties of the resulting compounds. Similar compounds include:
Mthis compound: Another acid chloride derivative of malonic acid diester.
Diethyl malonate: An ester of malonic acid used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid with similar reactivity.
This compound’s unique properties make it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-ethylpropanedioyl dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOVOSHRRIJKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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